molecular formula C10H11BrO B13596473 (3S)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran

(3S)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran

Cat. No.: B13596473
M. Wt: 227.10 g/mol
InChI Key: PEYMTLILTINUML-JTQLQIEISA-N
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Description

(3S)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran is an organic compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in various natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran typically involves the bromination of a suitable precursor. One common method is the bromination of 3,4-dihydro-2H-1-benzopyran using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

(3S)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromomethyl group can act as an electrophilic site, facilitating covalent binding to nucleophilic residues in proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-(chloromethyl)-3,4-dihydro-1H-2-benzopyran
  • (3S)-3-(iodomethyl)-3,4-dihydro-1H-2-benzopyran
  • (3S)-3-(hydroxymethyl)-3,4-dihydro-1H-2-benzopyran

Uniqueness

(3S)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxymethyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic and biological applications.

Properties

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

(3S)-3-(bromomethyl)-3,4-dihydro-1H-isochromene

InChI

InChI=1S/C10H11BrO/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10H,5-7H2/t10-/m0/s1

InChI Key

PEYMTLILTINUML-JTQLQIEISA-N

Isomeric SMILES

C1[C@H](OCC2=CC=CC=C21)CBr

Canonical SMILES

C1C(OCC2=CC=CC=C21)CBr

Origin of Product

United States

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